molecular formula C24H23N3O2S B11975725 (5E)-5-[4-(Allyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

(5E)-5-[4-(Allyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B11975725
M. Wt: 417.5 g/mol
InChI Key: MDFMHRVVHAVTQC-HMMYKYKNSA-N
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Description

(5E)-5-[4-(Allyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-B][1,2,4]triazoles This compound is characterized by its unique structure, which includes an allyloxybenzylidene group and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(Allyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-B][1,2,4]triazole core, followed by the introduction of the allyloxybenzylidene and tert-butylphenyl groups. Common reagents used in these reactions include allyl bromide, benzaldehyde derivatives, and tert-butylphenyl isocyanate. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(Allyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-[4-(Allyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(Allyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[4-(Methoxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
  • (5E)-5-[4-(Ethoxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5E)-5-[4-(Allyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one lies in its specific functional groups, which confer distinct chemical and biological properties. The allyloxy group, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

IUPAC Name

(5E)-2-(4-tert-butylphenyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H23N3O2S/c1-5-14-29-19-12-6-16(7-13-19)15-20-22(28)27-23(30-20)25-21(26-27)17-8-10-18(11-9-17)24(2,3)4/h5-13,15H,1,14H2,2-4H3/b20-15+

InChI Key

MDFMHRVVHAVTQC-HMMYKYKNSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)OCC=C)/SC3=N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC=C)SC3=N2

Origin of Product

United States

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